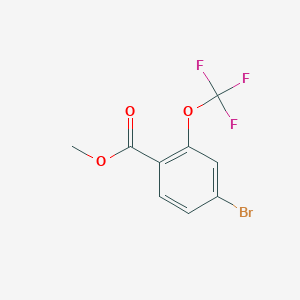

Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWIUYXPVVJVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933785-18-3 | |

| Record name | methyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1H and 13C NMR chemical shifts for Methyl 4-bromo-2-(trifluoromethoxy)benzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS No: 933785-18-3).[1][2][3][4] As a fluorinated building block in organic synthesis, particularly within drug discovery and materials science, unambiguous structural confirmation is paramount. This document serves as a key reference for researchers, offering a detailed interpretation of the predicted chemical shifts and coupling constants. The analysis is grounded in fundamental NMR principles and the known electronic effects of the substituents, providing a framework for the rational assignment of all proton and carbon signals. A validated experimental protocol for data acquisition is also presented to ensure reproducibility and accuracy.

Introduction: The Structural Significance of Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Methyl 4-bromo-2-(trifluoromethoxy)benzoate is a polysubstituted aromatic ester. Its utility in synthetic chemistry stems from its distinct functional groups: a methyl ester amenable to hydrolysis or amidation, a bromine atom that can participate in cross-coupling reactions (e.g., Suzuki, Heck), and a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is of particular interest in medicinal chemistry as a lipophilic hydrogen bond acceptor that can enhance metabolic stability and binding affinity.

Given this functionality, precise structural verification is critical. NMR spectroscopy is the definitive technique for elucidating the molecular structure of such compounds in solution. This guide explains the causality behind the expected spectral features, moving beyond a simple data report to provide field-proven insights into the interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignment, the following IUPAC-compliant numbering scheme is used for the aromatic ring and key substituents. This convention will be used consistently throughout this guide.

Caption: IUPAC numbering for Methyl 4-bromo-2-(trifluoromethoxy)benzoate.

Analysis of Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is defined by two distinct regions: the aromatic region, containing signals for the three protons on the benzene ring, and the aliphatic region, showing the signal for the methyl ester protons. The chemical shifts are influenced by the electronic nature of the substituents. The -OCF₃ and -COOCH₃ groups are strongly electron-withdrawing, while the -Br atom is inductively withdrawing but a weak π-donor.[5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.85 | d | J ≈ 8.5 Hz | 1H | H6 |

| ~7.45 | d | J ≈ 2.0 Hz | 1H | H3 |

| ~7.35 | dd | J ≈ 8.5, 2.0 Hz | 1H | H5 |

| ~3.90 | s | - | 3H | H8 (-OCH₃) |

Detailed ¹H NMR Signal Assignment and Rationale

-

H6 (δ ≈ 7.85 ppm): This proton is ortho to the electron-withdrawing methyl ester group, which exerts a strong deshielding effect, shifting it significantly downfield. It appears as a doublet due to coupling with H5 (³JHH ≈ 8.5 Hz).

-

H3 (δ ≈ 7.45 ppm): This proton is ortho to the bromine atom and meta to the strongly electron-withdrawing -OCF₃ group. It experiences moderate deshielding. It appears as a doublet due to a small meta-coupling to H5 (⁴JHH ≈ 2.0 Hz). A slight broadening or more complex splitting may be observed due to potential long-range coupling with the fluorine atoms of the -OCF₃ group.

-

H5 (δ ≈ 7.35 ppm): This proton is positioned ortho to the bromine and meta to the methyl ester group. It is subject to two coupling interactions: a large ortho-coupling to H6 (³JHH ≈ 8.5 Hz) and a smaller meta-coupling to H3 (⁴JHH ≈ 2.0 Hz). This results in the characteristic doublet of doublets (dd) multiplicity.

-

H8 (-OCH₃, δ ≈ 3.90 ppm): The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrated to 3H. Its chemical shift is typical for methyl esters.[6]

Analysis of Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The key features are the deshielded carbonyl carbon, the aromatic carbons whose shifts are dictated by substituent effects, and the characteristic quartet for the trifluoromethoxy carbon due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Key Features & Rationale |

| ~165.0 | C7 (C=O) | Typical chemical shift for an ester carbonyl carbon. |

| ~148.0 | C2 (-OCF₃) | Highly deshielded due to direct attachment to the electronegative oxygen of the -OCF₃ group. May show a small quartet due to ³JCF coupling. |

| ~134.0 | C6 | Aromatic CH carbon ortho to the ester. Deshielded. |

| ~129.0 | C4 (-Br) | Carbon bearing the bromine atom. The shift is influenced by the heavy atom effect. |

| ~125.0 | C5 | Aromatic CH carbon. |

| ~122.0 | C3 | Aromatic CH carbon. |

| ~120.5 | C9 (-OCF₃ ) | Quartet (q) with a large coupling constant (¹JCF ≈ 255-260 Hz ). This is the hallmark signal for a -CF₃ group attached to oxygen. |

| ~119.0 | C1 | Quaternary carbon attached to the ester group. |

| ~52.5 | C8 (-OCH₃) | Typical chemical shift for a methyl ester carbon.[6] |

Detailed ¹³C NMR Signal Assignment and Rationale

-

Carbonyl and Aliphatic Carbons (C7, C8): The ester carbonyl carbon (C7) is significantly deshielded and appears around 165.0 ppm. The methyl ester carbon (C8) is found in the typical aliphatic region around 52.5 ppm.

-

Trifluoromethoxy Carbon (C9): The most diagnostic signal in the spectrum is for C9. Due to one-bond coupling with the three equivalent fluorine nuclei (I=1/2), this signal is split into a quartet with a characteristically large coupling constant of approximately 255-260 Hz. Its chemical shift is around 120.5 ppm.

-

Aromatic Carbons (C1-C6):

-

C2: Directly attached to the strongly electron-withdrawing -OCF₃ group, this carbon is significantly deshielded (~148.0 ppm).

-

C4: The carbon atom bonded to bromine (C4) appears around 129.0 ppm.

-

C1: The ipso-carbon attached to the ester group is found around 119.0 ppm.

-

C6, C5, C3: The protonated carbons appear in the range of 122.0-134.0 ppm. Their precise assignment can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.

-

Self-Validating Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following field-proven protocol should be followed. This system is self-validating as it includes steps for instrument calibration and verification.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of Methyl 4-bromo-2-(trifluoromethoxy)benzoate for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[7]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform gradient shimming to optimize magnetic field homogeneity, aiming for a narrow TMS peak linewidth (<0.5 Hz at half-height).

-

-

¹H NMR Acquisition:

-

Temperature: Set temperature to 298 K.

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-bromo-2-(trifluoromethoxy)benzoate are highly characteristic and allow for its unambiguous identification. The ¹H spectrum is defined by a downfield ABC spin system for the aromatic protons and a singlet for the methyl ester. The ¹³C spectrum is distinguished by the presence of a carbonyl signal, six unique aromatic carbon signals, and most notably, a quartet for the -OCF₃ carbon with a large ¹JCF coupling constant. The predictive analysis and experimental protocols detailed in this guide provide researchers with the necessary tools for the confident structural elucidation of this important synthetic intermediate.

References

- Vertex AI Search. methyl 4-bromo-2-(trifluoromethoxy)

- BLD Pharm. 933785-18-3|Methyl 4-bromo-2-(trifluoromethoxy)

- J&K Scientific. Methyl 4-bromo-2-(trifluoromethoxy)benzoate | 933785-18-3. Accessed March 28, 2026.

- MilliporeSigma. Methyl 4-bromo-2-(trifluoromethyl)benzoate | 957207-58-8. Accessed March 28, 2026.

- Thoreauchem. METHYL 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOATE-933785-18-3. Accessed March 28, 2026.

- Yu, W., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Accessed March 28, 2026.

- Supporting Information.

- University of Wisconsin-Madison. Fluorine NMR. Accessed March 28, 2026.

- Reddit. The Effect of Fluorine in 1H NMR. Accessed March 28, 2026.

- BenchChem. Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR. Accessed March 28, 2026.

- Molecules. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Accessed March 28, 2026.

- Beilstein Journals. Supplementary Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Accessed March 28, 2026.

- University of Regensburg. Chemical shifts. Accessed March 28, 2026.

- Beilstein Journals.

- The Royal Society of Chemistry.

- National Institute of Standards and Technology. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Accessed March 28, 2026.

- PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087. Accessed March 28, 2026.

- BenchChem. Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Accessed March 28, 2026.

- ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Accessed March 28, 2026.

Sources

- 1. nextsds.com [nextsds.com]

- 2. 933785-18-3|Methyl 4-bromo-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. METHYL 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOATE-933785-18-3 - Thoreauchem [thoreauchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

Physicochemical Profiling of 2-(Trifluoromethoxy)benzoate Derivatives: A Technical Guide for Rational Drug Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. Among these, the trifluoromethoxy ( −OCF3 ) group has emerged as a privileged substituent. Often characterized as a "super-halogen," it imparts a unique combination of profound lipophilicity, strong electron-withdrawing capacity, and exceptional metabolic stability[1]. When this group is positioned ortho to a carboxylate—forming 2-(trifluoromethoxy)benzoate derivatives—it generates a highly specific physicochemical profile driven by complex steric and electronic interactions. This whitepaper provides an in-depth analysis of these properties and delineates robust, self-validating protocols for their empirical characterization.

The Ortho-Trifluoromethoxy Paradigm: Structural & Electronic Causality

The physicochemical behavior of 2-(trifluoromethoxy)benzoate derivatives is dictated by the "ortho-effect," a phenomenon where steric hindrance and inductive forces synergistically alter the molecule's fundamental properties[2].

-

Inductive Electron Withdrawal (-I): The −OCF3 group exerts a powerful inductive electron-withdrawing effect. Unlike standard alkoxy groups, its resonance donation (+R) is severely dampened because the highly electronegative CF3 moiety pulls electron density away from the oxygen atom[1]. This strong -I effect stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa relative to unsubstituted benzoic acid.

-

Steric Hindrance & Orthogonal Conformation: The −OCF3 group is sterically demanding, with an effective van der Waals radius (1.30 Å) comparable to a chlorine atom or an isopropyl group[1]. In the ortho position, it forces the adjacent carboxylate group out of coplanarity with the aromatic ring to minimize steric clash. This orthogonal conformation disrupts extended π -conjugation, further modulating acidity and shielding the polar carboxylate surface, which paradoxically enhances membrane permeability[2].

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for C-H bonds)[1]. This imparts exceptional resistance to oxidative metabolism by cytochrome P450 enzymes, significantly extending the biological half-life of these derivatives.

Logical relationship diagram of physicochemical causality for the ortho-trifluoromethoxy group.

Quantitative Physicochemical Metrics

Understanding the precise metrics of these derivatives is critical for lead optimization in drug discovery[3].

-

Lipophilicity ( LogP/LogD ): The −OCF3 group is one of the most lipophilic substituents available, possessing a Hansch π parameter of +1.04 (compared to +0.88 for −CF3 )[1]. The fluorine atoms tightly hold the electrons, reducing the polarizability and hydrogen-bond accepting ability of the oxygen atom. This allows for the fine-tuning of LogP values to optimize lipid bilayer penetration without disproportionately increasing molecular weight.

-

Acidity ( pKa ): The combination of the inductive withdrawal and the steric ortho-effect typically depresses the pKa of 2-(trifluoromethoxy)benzoic acid to approximately 2.70–2.90. This ensures the molecule is predominantly ionized at physiological pH (7.4), yet its high intrinsic lipophilicity maintains excellent bioavailability.

Table 1: Comparative Physicochemical Parameters of Substituted Benzoic Acids

| Compound | pKa (Aqueous) | LogP (Unionized) | Hansch π Parameter | C-X Bond Energy (kJ/mol) |

| Benzoic Acid | 4.20 | 1.87 | 0.00 | 414.2 (C-H) |

| 2-Fluorobenzoic Acid | 3.27 | 1.95 | +0.14 | ~460.0 (C-F) |

| 2-(Trifluoromethyl)benzoic Acid | 2.85 | 2.60 | +0.88 | 485.3 (C-F) |

| 2-(Trifluoromethoxy)benzoic Acid | ~2.75 | 2.91 | +1.04 | 485.3 (C-F) |

Note: Data synthesized from computational models and literature benchmarks[1],[2].

Self-Validating Experimental Workflows

Accurate measurement of highly lipophilic and poorly water-soluble compounds requires specialized analytical workflows. Standard aqueous titrations fail for 2-(trifluoromethoxy)benzoates due to precipitation, and computational models often fail to accurately predict complex ortho-effects.

Protocol A: Co-Solvent Potentiometric Titration for pKa Determination

Causality: Due to the extreme lipophilicity imparted by the −OCF3 group, aqueous solubility is insufficient for standard potentiometry. We utilize a methanol/water co-solvent system to maintain solubility, followed by Yasuda-Shedlovsky extrapolation. This mathematical model removes the dielectric constant effect of the methanol, yielding the true aqueous pKa . Self-Validation: The system is validated by running a concurrent blank titration (solvent only) to account for carbonate absorption and electrode junction potentials, ensuring the signal is entirely derived from the analyte.

Methodology:

-

Electrode Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) and correct for the non-aqueous solvent effect using the Gran method.

-

Sample Preparation: Dissolve 1.0 mmol of the 2-(trifluoromethoxy)benzoate derivative in 50 mL of methanol/water mixtures at varying ratios (e.g., 30%, 40%, 50%, 60% w/w methanol).

-

Titration: Titrate each solution with standardized 0.1 M KOH (prepared in the matching co-solvent) under a nitrogen atmosphere at 25.0 ± 0.1 °C.

-

Data Processing: Calculate the apparent pKa ( psKa ) for each co-solvent ratio from the inflection point of the titration curve.

-

Extrapolation: Plot psKa+log[H2O] versus the inverse dielectric constant ( 1/ε ) of the solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa .

Protocol B: LC-MS/MS Guided Shake-Flask LogP Determination

Causality: The extreme lipophilicity of these derivatives means that at equilibrium, the concentration in the aqueous phase is extremely low. Traditional UV-Vis spectroscopy lacks the sensitivity to accurately quantify this, leading to artificially truncated LogP values. LC-MS/MS provides the necessary dynamic range and specificity. Self-Validation: Mass balance is strictly monitored. The sum of the compound quantified in both phases must equal the initial spike amount (±5%) to prove no compound was lost to glass adsorption or emulsion. A stable-isotope labeled internal standard (SIL-IS) corrects for matrix effects and ion suppression in the mass spectrometer.

Methodology:

-

Phase Saturation: Mutually saturate n-octanol and 10 mM phosphate buffer (pH 2.0 to ensure the carboxylic acid is fully unionized) by stirring vigorously for 24 hours at 25 °C.

-

Partitioning: Dissolve the analyte in the octanol phase to a concentration of 100 µg/mL. Combine 1 mL of spiked octanol with 10 mL of the aqueous buffer in a borosilicate glass vial.

-

Equilibration: Shake the vials mechanically for 60 minutes at 25 °C, then centrifuge at 3000 × g for 30 minutes to ensure complete phase separation.

-

Sampling & Dilution: Carefully sample both phases using a Hamilton syringe. Dilute the octanol phase 1:1000 and the aqueous phase 1:2 with the mobile phase. Spike both with the SIL-IS.

-

Quantification: Analyze via LC-MS/MS (MRM mode). Calculate LogP as log10([Analyte]octanol/[Analyte]water) .

Self-validating experimental workflow for determining pKa and LogP of lipophilic derivatives.

Sources

Solubility profile of Methyl 4-bromo-2-(trifluoromethoxy)benzoate in polar aprotic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 4-bromo-2-(trifluoromethoxy)benzoate in Polar Aprotic Solvents

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to efficient drug development and manufacturing. Among these, solubility is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the formulation and bioavailability of the final drug product. This guide provides a comprehensive framework for characterizing the solubility of Methyl 4-bromo-2-(trifluoromethoxy)benzoate, a key building block in modern medicinal chemistry, within a range of common polar aprotic solvents.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the focus here is on the methodology and the causality behind experimental design. We will explore the theoretical underpinnings of solubility, present a robust, self-validating protocol for determining thermodynamic equilibrium solubility via the gold-standard shake-flask method, and contrast this with high-throughput kinetic approaches used in early-stage discovery. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and scientifically sound approach to generating and interpreting solubility data.

Introduction to Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS No. 933785-18-3) is a halogenated aromatic ester featuring a trifluoromethoxy group.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[2] The electron-withdrawing nature of the trifluoromethoxy group and the presence of the bromine atom provide key reactive handles for various cross-coupling and substitution reactions.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrF₃O₃ | [1][2] |

| Molecular Weight | 299.04 g/mol | [2] |

| Appearance | Liquid |

| Storage | Sealed in dry, room temperature |[2] |

A precise understanding of its solubility is paramount for optimizing its use in synthetic chemistry, ensuring efficient reactions, and developing effective purification protocols.

Caption: Chemical structure of Methyl 4-bromo-2-(trifluoromethoxy)benzoate.

The Role of Polar Aprotic Solvents in Synthesis and Development

Solvents are not merely inert media for reactions; they actively influence reaction rates, equilibria, and the solubility of reagents. Polar aprotic solvents are a class of solvents characterized by moderate to high dielectric constants and dipole moments, but they lack acidic protons (i.e., they do not have O-H or N-H bonds).[3][4]

Common Examples of Polar Aprotic Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylacetamide (DMAc)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetonitrile (ACN)

-

Acetone

Why They Are Critical: Their unique properties make them indispensable in pharmaceutical and chemical synthesis.[5] The high polarity effectively solvates cations, while the absence of hydrogen-bonding donors leaves anions relatively "bare" and highly reactive.[6] This feature is particularly advantageous for nucleophilic substitution reactions.[6] Furthermore, their ability to dissolve a wide range of organic compounds, including lipophilic molecules, makes them essential for both reaction chemistry and the preparation of concentrated stock solutions for biological screening.[7]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The most reliable measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the concentration of the solute in a saturated solution when it is in equilibrium with the most stable solid form of the solute at a specific temperature and pressure. The "shake-flask" method is the universally recognized gold standard for determining this value.[8][9][10]

Causality Behind the Method: Why Shake-Flask?

The shake-flask method is designed to achieve a true thermodynamic equilibrium. By adding an excess of the solid compound, we ensure the solution becomes saturated.[8] The extended agitation period (typically 24-72 hours) provides sufficient time for the dissolution process to reach equilibrium and for any potential solid-state transformations (e.g., from a metastable polymorph to the most stable form) to occur.[10] This makes the measurement robust and independent of the initial solid form's kinetics, reflecting a true equilibrium state.

A Self-Validating Experimental Workflow

The protocol below includes critical checkpoints to ensure the integrity and reliability of the generated data.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Methodology

Materials:

-

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (solid)

-

High-purity (>99.5%) polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and low-binding syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standards:

-

Accurately prepare a concentrated stock solution of the compound in the chosen solvent.

-

Perform serial dilutions to create a set of at least five standard solutions that bracket the expected solubility range. This will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid Methyl 4-bromo-2-(trifluoromethoxy)benzoate to a vial. A sufficient excess is critical to ensure saturation is maintained throughout the experiment.[9]

-

Accurately add a known volume of the selected polar aprotic solvent to the vial.

-

Prepare samples in triplicate for each solvent to assess reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biological relevance).

-

Agitate the samples for a defined period, typically 24 to 72 hours. A 48-hour period is often a good starting point.

-

-

Phase Separation (Trustworthiness Checkpoint):

-

After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the experiment is invalid for that sample as saturation was not achieved.

-

Allow the vials to rest at the experimental temperature for a short period to allow for sedimentation.

-

To separate the saturated solution from the solid, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a low-binding syringe filter into a clean analysis vial. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation. Filter sorption can be a critical issue for some compounds, so filter compatibility should be verified.[9]

-

-

Quantification and Data Analysis:

-

Analyze the standard solutions using HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the filtered sample solutions under the same HPLC conditions.

-

Use the calibration curve to determine the concentration of the compound in each sample. This concentration is the equilibrium solubility.

-

Calculate the mean solubility and standard deviation from the triplicate measurements.

-

High-Throughput Kinetic Solubility Screening

In early drug discovery, where hundreds or thousands of compounds are synthesized, the shake-flask method is too resource-intensive. For this purpose, high-throughput kinetic solubility assays are employed.

-

Principle: These methods, often based on turbidimetry or nephelometry, measure the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[9][10][11]

-

Workflow: A small volume of a high-concentration DMSO stock is added to a buffer solution in a microplate well. The onset of precipitation is detected by light scattering.[10][11]

-

Interpretation: This is a measure of kinetic solubility, not thermodynamic solubility. The result can be influenced by the rate of addition, mixing, and the presence of DMSO, which can create a supersaturated state.[10] While less precise, it provides a rapid and efficient way to rank-order compounds and flag potential solubility issues early in the discovery process.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.

Example Data Table:

| Solvent | Temperature (°C) | Method | Mean Solubility (mg/mL) | Standard Deviation |

| DMSO | 25 | Shake-Flask | Experimental Value | Experimental Value |

| DMF | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Acetone | 25 | Shake-Flask | Experimental Value | Experimental Value |

Interpretation: The results from this table will provide a clear ranking of solvent efficacy for Methyl 4-bromo-2-(trifluoromethoxy)benzoate. A high solubility in a solvent like DMF or DMSO would indicate its suitability for synthetic reactions requiring high substrate concentrations. Conversely, lower solubility in a solvent like acetonitrile might be leveraged for purification and crystallization processes.

Conclusion

A thorough understanding of the solubility profile of Methyl 4-bromo-2-(trifluoromethoxy)benzoate is not an academic exercise; it is a practical necessity for its effective use in pharmaceutical and agrochemical research and development. While direct solubility data may not always be readily available in the literature, a systematic and rigorous experimental approach, as detailed in this guide, provides the necessary framework to generate this critical information. By employing the gold-standard shake-flask method with built-in validation checkpoints, researchers can produce reliable, high-quality data to guide solvent selection, optimize reaction conditions, and streamline purification processes, thereby accelerating the development timeline.

References

- ChemBK. (2024, April 9). Methyl 4-bromo-2-(trifluoromethyl)benzoate. Retrieved from ChemBK.com.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ScinoPharm. (2026, March 23). The Power of Polar Aprotic Solvents: Unlocking Chemical Synthesis with DMF. Retrieved from [Link]

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Chemical Substance Information. methyl 4-bromo-2-(trifluoromethoxy)benzoate. Retrieved from [Link]

-

MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

-

PMC. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. Retrieved from [Link]

-

RSC Publishing. Replacement strategies for non-green dipolar aprotic solvents. Retrieved from [Link]

-

NSF PAR. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

-

HBM4EU. Prioritised substance group: Aprotic solvents. Retrieved from [Link]

-

Chemicals United BV. Polar Aprotic Solvents | High-Solvency Options. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. raytor.com [raytor.com]

- 11. rheolution.com [rheolution.com]

The Trifluoromethoxy Group: Unraveling its Core Electronic and Steric Effects in Bromobenzoate Systems

An In-Depth Technical Guide:

Abstract

The trifluoromethoxy (OCF₃) group has become an indispensable substituent in the rational design of pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from a unique and often counterintuitive combination of electronic and steric properties that can profoundly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[2][3] This technical guide provides an in-depth analysis of these characteristics, using the bromobenzoate scaffold as a model system. We will dissect the duality of the OCF₃ group's electronic nature, quantify its impact through empirical data, and explore its distinct three-dimensional footprint. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this "super-halogen" substituent.[4]

The Electronic Signature: A Tale of Two Opposing Forces

The electronic influence of the trifluoromethoxy group is a fascinating interplay between a powerful inductive effect and a more subtle resonance effect.[5] Understanding this duality is critical to predicting its impact on the reactivity and properties of an aromatic system like bromobenzoate.

The Inductive vs. Resonance Dichotomy

The OCF₃ group is dominated by a potent electron-withdrawing inductive effect (-I). This is a direct consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the O-C and C(aryl)-O sigma bonds, pulling electron density away from the aromatic ring.[1][6]

Simultaneously, the oxygen atom possesses lone pairs of electrons that can, in principle, be donated into the aromatic π-system through resonance (+R effect).[7] However, this resonance donation is significantly attenuated compared to the analogous methoxy (-OCH₃) group. The electron-withdrawing pull of the CF₃ moiety reduces the electron density on the oxygen atom, making its lone pairs less available for delocalization.[8] The net result is that the strong inductive withdrawal overwhelmingly dictates the group's electronic character, making it a net electron-withdrawing substituent at all positions.[1]

Caption: Interplay of inductive and resonance effects of the OCF₃ group.

Quantifying the Pull: Hammett Analysis

The Hammett equation provides a robust framework for quantifying the electronic impact of a substituent on the reactivity of an aromatic ring.[9][10] The Hammett substituent constants, sigma (σ), are derived from the ionization of substituted benzoic acids. The OCF₃ group exhibits positive σ values at both the meta and para positions, confirming its electron-withdrawing nature.

Notably, the σp value is slightly less positive than the σm value, which is the reverse of what is seen for the strongly deactivating nitro (-NO₂) group.[11] This subtle difference reflects the minor but tangible contribution of the +R effect at the para position, which slightly counteracts the powerful -I effect. The effect at the meta position is considered to be almost purely inductive.

Table 1: Comparative Hammett and Taft Substituent Constants

| Parameter | OCF₃ Value | OCH₃ Value | CF₃ Value | Description |

|---|---|---|---|---|

| σ m | 0.38 - 0.40[1][11] | 0.07[11] | 0.43[11] | Quantifies the electronic effect from the meta position, dominated by inductive effects. |

| σ p | 0.35[1][11] | -0.24[11] | 0.54[11] | Quantifies the effect from the para position, a combination of inductive and resonance effects. |

| F (Field/Inductive) | 0.39[1] | 0.29 | 0.38 | Represents the inductive electron-withdrawing effect through space and the sigma framework. |

| R (Resonance) | -0.04[1] | -0.53 | 0.16 | Represents the resonance electron-donating or withdrawing effect. A negative value indicates donation. |

Impact on Acidity: pKₐ Determination

The electron-withdrawing nature of the OCF₃ group has a direct and predictable effect on the acidity of the corresponding benzoic acid. By pulling electron density from the carboxylate group, it stabilizes the conjugate base (benzoate anion), thereby increasing the acidity (lowering the pKₐ) compared to unsubstituted benzoic acid.[8] This stabilization is a key principle in modulating the properties of acidic functional groups in drug candidates.

Protocol 1: Determination of pKₐ by Potentiometric Titration

This protocol provides a self-validating system for accurately determining the pKₐ of a trifluoromethoxy-substituted benzoic acid.

Objective: To quantify the acidity of 4-(trifluoromethoxy)benzoic acid by measuring its pKₐ.

Materials:

-

4-(trifluoromethoxy)benzoic acid

-

Standardized 0.1 M NaOH solution

-

Deionized, CO₂-free water

-

Ethanol (or other suitable co-solvent for solubility)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers

Methodology:

-

Sample Preparation: Accurately weigh ~0.1 mmol of 4-(trifluoromethoxy)benzoic acid and dissolve it in a 50:50 mixture of ethanol and CO₂-free deionized water (e.g., 25 mL of each). The use of a co-solvent is necessary due to the low aqueous solubility of the analyte.

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKₐ.

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.

-

Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found precisely by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The volume at the half-equivalence point is V1/2 = Veq / 2.

-

The pH at the half-equivalence point is equal to the apparent pKₐ (pKaapp) of the acid.

-

-

Validation: Repeat the titration at least twice more. The pKₐ values should be reproducible within ±0.05 units. A blank titration (titrating the solvent mixture without the acid) should also be performed to correct for any solvent acidity.

Caption: Workflow for the experimental determination of pKₐ.

The Steric Profile: More Than Meets the Eye

The steric bulk and conformational preferences of the OCF₃ group are markedly different from those of the methoxy group and play a crucial role in its applications.

Conformational Preference: The Perpendicular Twist

Extensive studies using gas electron diffraction (GED), X-ray crystallography, and computational methods have shown that the trifluoromethoxy group does not lie in the plane of the aromatic ring.[4][12] Instead, it adopts a "perpendicular" conformation, where the C(aryl)-O-C bond plane is roughly orthogonal to the plane of the benzene ring.[13] This is in stark contrast to the methoxy group, which strongly prefers a planar conformation to maximize resonance stabilization.

The perpendicular arrangement of the OCF₃ group is driven by two main factors:

-

Steric Hindrance: The fluorine atoms are significantly larger than hydrogen atoms, leading to steric clashes with the ortho C-H bonds of the aromatic ring if the group were to lie flat.

-

Hyperconjugation: This non-planar orientation allows for a stabilizing hyperconjugative interaction between the oxygen lone pair (nO) and the antibonding orbital of the C-F bonds (σ*C-F).[14]

This fixed, perpendicular conformation means the OCF₃ group can act as a "conformational blocker," influencing the orientation of adjacent substituents and shaping the molecule's overall topology for optimal interaction with a binding site.

Structural Parameters from X-ray and Computational Data

High-resolution structural methods provide precise measurements of the group's geometry. These parameters are essential inputs for computational modeling and rational drug design.

Table 2: Typical Geometric Parameters for an Aryl-OCF₃ Moiety

| Parameter | Typical Value | Significance |

|---|---|---|

| C(aryl)–O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to partial double bond character. |

| O–C(F₃) Bond Length | ~1.38 Å | Longer than the C(aryl)-O bond. |

| C–F Bond Length (avg.) | ~1.33 Å[13] | A strong, stable bond resistant to metabolic cleavage.[15] |

| C(aryl)–O–C Angle | ~120° | Reflects sp² hybridization character of the oxygen. |

| C-C-O-C Dihedral Angle | ~90°[4] | Confirms the characteristic perpendicular conformation relative to the aromatic ring. |

| Rotational Barrier | 0.6-1.8 kcal/mol[12] | The energy required to rotate the group into a planar conformation. |

Workflow: Computational Conformational Analysis

Computational chemistry is an invaluable tool for exploring the steric and electronic properties of molecules that may be difficult to synthesize or crystallize.

Objective: To determine the preferred conformation and rotational energy barrier of a trifluoromethoxy-substituted bromobenzoate using Density Functional Theory (DFT).

Software: Gaussian, Spartan, or similar quantum chemistry package.

Methodology:

-

Molecule Construction: Build the 3D structure of the target molecule (e.g., methyl 4-bromo-3-(trifluoromethoxy)benzoate) in the software's molecular editor.

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

-

DFT Setup: Set up a higher-level DFT calculation. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G*.[12]

-

Full Optimization: Run a full geometry optimization at the selected DFT level. This will find the lowest energy conformation (the global minimum). Verify it is a true minimum by running a frequency calculation; all vibrational frequencies should be positive.

-

Potential Energy Scan (PES):

-

Identify the dihedral angle that defines the rotation of the OCF₃ group relative to the ring (e.g., C2-C3-O-CF₃).

-

Set up a "scan" calculation where this dihedral angle is constrained and systematically rotated (e.g., from 0° to 180° in 10° increments).

-

At each increment, the energy of the constrained molecule is calculated.

-

-

Analysis:

-

Plot the relative energy (y-axis) versus the dihedral angle (x-axis).

-

The minima on this plot correspond to stable conformers (e.g., the perpendicular conformation at ~90°).

-

The maxima represent the transition states for rotation, and the energy difference between a minimum and a maximum is the rotational barrier.

-

Caption: Workflow for computational conformational analysis.

Implications for the Design of Bioactive Molecules

The combined electronic and steric properties of the trifluoromethoxy group make it a powerful tool for lead optimization in drug discovery.

-

Metabolic Stability: The strong C-F bonds and the electron-poor nature of the oxygen atom make the OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for -OCH₃ groups.[3][15] This can significantly increase a drug's half-life.

-

Lipophilicity: The OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[3] This high lipophilicity can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, improving bioavailability and tissue distribution.[2]

-

Binding Affinity: The electron-withdrawing nature can alter the pKₐ of nearby functional groups, impacting their ionization state at physiological pH. The fixed perpendicular conformation can also be used to orient the molecule precisely within a receptor's binding pocket, potentially forming favorable non-covalent interactions.

Conclusion

The trifluoromethoxy group is far more than a simple fluorinated analog of the methoxy group. Its electronic character is dominated by a strong inductive withdrawal that is only slightly tempered by a weak resonance donation. This results in a net electron-withdrawing effect that enhances the acidity of adjacent groups and modulates the reactivity of the aromatic ring. Sterically, its preference for a perpendicular conformation is a defining feature, creating a distinct three-dimensional profile that can be exploited to improve metabolic stability and enforce a bioactive conformation. A thorough understanding of these core principles, quantified through the experimental and computational methods outlined in this guide, is essential for any scientist seeking to leverage the trifluoromethoxy group for the rational design of next-generation molecules.

References

-

Oberhammer, H., et al. (2004). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

-

A.G. Formulations. (n.d.). Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. A.G. Formulations. [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

A.G. Formulations. (n.d.). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. A.G. Formulations. [Link]

-

Sotor, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(23), 7119. [Link]

-

Ngai, M. H., et al. (2016). Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF 3 -Migration. Organic & Biomolecular Chemistry. [Link]

-

University of Puget Sound. (n.d.). Example Question involving substituent effects (inductive vs resonance). University of Puget Sound Chemistry. [Link]

-

Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]

-

Tlili, A., & Billard, T. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7525. [Link]

-

Frenking, G., & Wichmann, K. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. hammett substituent constants: Topics by Science.gov [science.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.viu.ca [web.viu.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction: Synthesizing Novel Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in the creation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science sectors for the construction of biaryl and substituted aromatic moieties, which are prevalent in a multitude of commercial products and drug candidates.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 4-bromo-2-(trifluoromethoxy)benzoate as a substrate in Suzuki-Miyaura cross-coupling reactions.

This particular substrate presents a unique combination of electronic and steric features. The presence of a bromine atom at the 4-position provides a reactive site for the coupling. The trifluoromethoxy group (-OCF3) at the 2-position is strongly electron-withdrawing, which is anticipated to facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle.[5] However, the ortho-ester functionality may introduce steric considerations that necessitate careful optimization of the reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a framework for troubleshooting and optimization.

Reaction Principle and Mechanistic Insights

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The generally accepted mechanism comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Methyl 4-bromo-2-(trifluoromethoxy)benzoate. This step forms a Pd(II) complex. The electron-withdrawing nature of the trifluoromethoxy group is expected to render the aryl bromide more electrophilic, thereby promoting this typically rate-limiting step.

-

Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the bromide ion. The base plays a crucial role in activating the organoboron species.

-

Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium complex, leading to the formation of the desired biaryl product and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-(trifluoromethoxy)benzoate with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials:

-

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ with a ligand) (1-5 mol%)

-

Ligand (if using a separate Pd source, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Recommended Starting Conditions

The following table outlines recommended starting conditions for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-(trifluoromethoxy)benzoate. These conditions are based on general principles for coupling electron-deficient aryl bromides and should be optimized for each specific arylboronic acid partner.

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. |

| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky and electron-rich phosphine ligands that promote the oxidative addition of challenging substrates and stabilize the active catalyst. |

| Base | K₃PO₄ (2.5 equiv.) | A moderately strong base that is effective in a wide range of Suzuki couplings and is generally compatible with ester functionalities. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A versatile solvent system that can dissolve both organic and inorganic reagents. Water can play a beneficial role in the transmetalation step. |

| Temperature | 100 °C | A common reaction temperature that provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Arylboronic Acid | 1.2 equiv. | A slight excess of the boronic acid is used to drive the reaction to completion. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing techniques are used. Try a different palladium precatalyst or ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |

| Insufficiently active base | Switch to a stronger base such as Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing of the reaction mixture and solvents. |

| Decomposition of boronic acid | Use freshly purchased or purified boronic acid. Consider using a boronic acid pinacol ester, which can be more stable. | |

| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature. |

| Base-mediated hydrolysis of the ester | Use a milder base like K₂CO₃ or perform the reaction under anhydrous conditions. |

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-(trifluoromethoxy)benzoate provides a versatile and efficient route to a wide range of novel biaryl compounds. The electronic properties of the trifluoromethoxy substituent are advantageous for the key oxidative addition step, while potential steric hindrance from the ortho-ester can be overcome with the appropriate choice of bulky, electron-rich phosphine ligands. The protocol and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014, 43 (1), 412-443. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]

-

Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43 (14), 1871-1876. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]

-

Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006, 45 (8), 1282-1284. [Link]

-

Tyagi, V.; Kumar, A.; Kumar, S. Suzuki-Miyaura cross-coupling reaction: a review of recent advances. RSC Advances, 2021, 11 (65), 41053-41081. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2022, 27(14), 4567. [Link]

Sources

Application Note: Methyl 4-bromo-2-(trifluoromethoxy)benzoate in Advanced API Synthesis

Executive Summary

Methyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 933785-18-3) is a highly versatile, multi-functional building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of three distinct functional handles—a methyl ester, a bromine atom, and a trifluoromethoxy (–OCF₃) group—enables orthogonal synthetic modifications. This application note details the mechanistic rationale for its use, outlines a divergent synthetic workflow, and provides validated, self-monitoring protocols for its integration into drug development pipelines.

Structural Rationale & Mechanistic Advantages

The Trifluoromethoxy (–OCF₃) "Pseudo-Halogen" Effect

The –OCF₃ group is frequently deployed in medicinal chemistry as a "pseudo-halogen" due to its unique electronic and steric profile [[1]]().

-

Metabolic Stability: Standard methoxy groups (–OCH₃) are highly susceptible to oxidative O-demethylation by cytochrome P450 enzymes. The robust C–F bonds of the –OCF₃ group block this metabolic liability, significantly extending the pharmacokinetic half-life of the resulting API [[2]]().

-

Lipophilicity & Permeability: The highly fluorinated carbon adjacent to the oxygen atom increases the lipophilicity of the scaffold, which enhances passive membrane permeability and overall oral bioavailability 2.

The 4-Bromo Cross-Coupling Handle

The bromine atom at the C4 position serves as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions 3. This allows for the rapid, convergent assembly of structurally diverse biaryl (Suzuki-Miyaura) and arylamine (Buchwald-Hartwig) motifs, which are ubiquitous in modern therapeutics 4.

The Methyl Ester Protecting Group

The methyl ester acts as a robust protecting group that withstands the basic, high-temperature conditions of palladium catalysis. Post-coupling, it can be selectively saponified to a carboxylic acid, providing a handle for late-stage amidation to yield the final drug candidate.

Quantitative Physicochemical Impact

To illustrate the structural advantage of the –OCF₃ group, the table below compares the physicochemical impact of various C2-substituents on a standard benzoic acid API scaffold.

| Substituent at C2 | Electronic Effect (Hammett σp) | Lipophilicity (Hansch π) | Metabolic Stability (O-Dealkylation Risk) | Steric Bulk (van der Waals Vol, ų) |

| –H | 0.00 | 0.00 | High | 7.2 |

| –OCH₃ | -0.27 | -0.02 | Low (High Risk) | 36.8 |

| –CF₃ | +0.54 | +0.88 | High | 42.6 |

| –OCF₃ | +0.35 | +1.04 | Very High (Blocked) | 48.0 |

Data demonstrates that –OCF₃ provides the highest lipophilicity while completely blocking the primary metabolic liability associated with standard ethers 1.

Synthetic Workflow & Orthogonal Reactivity

The following diagram maps the divergent synthetic pathways accessible from this core building block.

Divergent API synthesis workflow using Methyl 4-bromo-2-(trifluoromethoxy)benzoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high-fidelity execution through integrated In-Process Controls (IPCs).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Replace the C4-bromide with an aryl/heteroaryl group.

-

Causality of Reagents: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand (dppf) provides a wide bite angle, which facilitates the challenging reductive elimination step and prevents the precipitation of inactive palladium black 3. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), while water accelerates the critical transmetalation step 5.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine Methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension by sparging with argon for 15 minutes. Oxygen removal is critical to prevent the homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of argon.

-

Reaction: Heat the mixture to 90°C with vigorous stirring.

-

IPC (Self-Validation): Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern at m/z ~299/301 [M+H]⁺. Proceed to workup only when this signal is completely consumed (typically 4-6 hours).

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Saponification and Late-Stage Amidation

Objective: Unmask the carboxylic acid and couple it with a complex amine to form the final API.

-

Causality of Reagents: LiOH is chosen over stronger bases (NaOH/KOH) to provide a mild hydrolytic environment, preventing the epimerization of any sensitive stereocenters. For amidation, HATU forms a highly reactive active ester stabilized by a 7-membered hydrogen-bonded transition state, driving the reaction to completion even with sterically hindered amines. DIPEA acts as a non-nucleophilic proton scavenger.

Step-by-Step Methodology:

-

Saponification: Dissolve the intermediate from Protocol A in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

-

IPC (Self-Validation): Confirm ester cleavage via TLC (disappearance of the high-Rf spot) and LC-MS (appearance of the carboxylic acid mass).

-

Acidification: Acidify the mixture to pH ~3 using 1M HCl. Extract the free carboxylic acid with EtOAc, dry, and concentrate.

-

Amidation Setup: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the target amine (1.1 eq).

-

Activation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Final Isolation: Quench with saturated NaHCO₃, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution (to remove residual DMF). Purify the final API via preparative HPLC.

Sources

Saponification protocol for converting Methyl 4-bromo-2-(trifluoromethoxy)benzoate to carboxylic acid

Application Notes & Protocols

Topic: Saponification Protocol for the Conversion of Methyl 4-bromo-2-(trifluoromethoxy)benzoate to 4-bromo-2-(trifluoromethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active molecules.[1][2] The conversion of its methyl ester, Methyl 4-bromo-2-(trifluoromethoxy)benzoate, to the corresponding carboxylic acid is a critical step in many synthetic routes. This process is most commonly and efficiently achieved through saponification, a classic organic reaction involving the base-mediated hydrolysis of an ester.[3][4]

This document provides a detailed, field-proven protocol for the saponification of Methyl 4-bromo-2-(trifluoromethoxy)benzoate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into process optimization and troubleshooting.

Reaction Principle and Mechanism

Saponification is a two-stage process.[3][5] Initially, a hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6] Subsequently, this intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a highly stable carboxylate salt.[7] This final, irreversible acid-base step drives the reaction to completion.[8] A final acidification step during the workup is necessary to protonate the carboxylate and yield the desired carboxylic acid.[9]

The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to unsubstituted benzoates.[10]

Materials and Equipment

| Reagents | Equipment |

| Methyl 4-bromo-2-(trifluoromethoxy)benzoate | Round-bottom flask |

| Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) | Reflux condenser |

| Methanol (MeOH) | Magnetic stirrer and stir bar |

| Tetrahydrofuran (THF) | Heating mantle or oil bath |

| Deionized water | Separatory funnel |

| 1 M Hydrochloric acid (HCl) | Büchner funnel and filter paper |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | pH paper |

| Brine (saturated NaCl solution) | Standard laboratory glassware |

Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. Adjustments can be made based on the required scale.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (a 3:1 to 4:1 v/v ratio is recommended). The typical concentration is 0.1-0.5 M.

-

In a separate beaker, prepare a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq.) in deionized water. Using LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents and for minimizing potential side reactions.[9]

Caption: Experimental workflow for saponification.

Step 2: Saponification Reaction

-

Slowly add the aqueous base solution to the stirred solution of the ester at room temperature.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (typically 60-70 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A successful reaction will show the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which will convert to the carboxylic acid on the silica gel plate).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the organic solvents (THF and MeOH) using a rotary evaporator.

-

To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH of the solution is approximately 2, as indicated by pH paper. A precipitate of the carboxylic acid should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water (1 x volume) and then with brine (1 x volume) to remove any remaining acid and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-(trifluoromethoxy)benzoic acid.

Step 4: Purification

The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or column chromatography on silica gel can be performed.

Data Summary

| Parameter | Value | Notes |

| Starting Material | Methyl 4-bromo-2-(trifluoromethoxy)benzoate | MW: 299.04 g/mol |

| Product | 4-bromo-2-(trifluoromethoxy)benzoic acid | MW: 285.02 g/mol [1] |

| Base | NaOH or LiOH | 1.5 - 2.0 equivalents |

| Solvent System | THF/MeOH/H₂O | Typical ratio 3:1:1 |

| Reaction Temperature | 60-70 °C (Reflux) | |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Yield | >90% | |

| Product Appearance | White to off-white solid | [11] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient base, reaction time, or temperature. | Increase the amount of base, prolong the reaction time, or ensure the reaction is at a gentle reflux. |

| Low Yield | Incomplete extraction or product loss during work-up. | Ensure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation. |

| Emulsion Formation during Extraction | The carboxylate salt can act as a surfactant. | Add brine to the separatory funnel to break the emulsion. |

| Product is an Oil and Not a Solid | Presence of impurities. | Attempt to triturate with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography. |

Conclusion

The saponification of Methyl 4-bromo-2-(trifluoromethoxy)benzoate is a robust and high-yielding method for the synthesis of the corresponding carboxylic acid. This protocol, grounded in the fundamental principles of ester hydrolysis, provides a reliable procedure for researchers in the pharmaceutical and chemical industries. Careful control of stoichiometry, reaction conditions, and work-up procedures will ensure a successful and efficient synthesis.

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

-

BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. [Link]

-